molecular formula C12H17N B8470655 (R)-1,1,3-trimethyl-4-aminoindane CAS No. 125349-37-3

(R)-1,1,3-trimethyl-4-aminoindane

Cat. No. B8470655
M. Wt: 175.27 g/mol
InChI Key: KYWYAWFSWFSPAY-MRVPVSSYSA-N
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Description

(R)-1,1,3-trimethyl-4-aminoindane is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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properties

CAS RN

125349-37-3

Product Name

(R)-1,1,3-trimethyl-4-aminoindane

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-amine

InChI

InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3/t8-/m1/s1

InChI Key

KYWYAWFSWFSPAY-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC(C2=C1C(=CC=C2)N)(C)C

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)N)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The acetate compound prepared in B (ii) (55 g, GC purity 91%, 0.172 moles) was added over 45 minutes to 98% H2SO4 (50 ml) at 25°-60° C. (exotherm). After stirring for a further 30 minutes at 60° C., water (50 ml) containing acetic acid (10 ml) was cautiously added dropwise and the mixture heated at 100° C. for 3 hours. Petrol (60/80 b.p., 100 ml) was added and the mixture basified to pH 9 with 35% aqueous ammonia (150 ml). Separation of the organic layer, drying (MgSO4) and solvent flash gave the desired product (22.6 g, GC purity 92%, yield 69%). NMR analysis using chiral solvating agent [(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol] showed a 70/30 mixture of enantiomers in favour of the (-)-isomer.
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reactant
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( ii )
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55 g
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reactant
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50 mL
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reactant
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150 mL
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reactant
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[Compound]
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Petrol
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100 mL
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solvent
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10 mL
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solvent
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50 mL
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solvent
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Yield
69%

Synthesis routes and methods II

Procedure details

2.88 parts by weight of the recovered palladium-carbon and 0.64 part, by weight of fresh 5% palladium-carbon (E-type, manufactured by N. E. Chemcat Corporation) were charged into an autoclave reaction vessel, and 104.0 parts by weight of (3R)-1,1,3-trimethyl-4-aminoindane (optical purity of 67.0% ee) and 1.5 parts by weight of toluene were added thereto, thereby obtaining a mixture. The reaction vessel was sealed and the gas in the reaction vessel was replaced with nitrogen. While the mixture was stirred, into the reaction vessel was charged hydrogen until the internal pressure of hydrogen in the reaction vessel reached 0.5 MPa, and the mixture was stirred at an internal temperature of 60° C. After 1 hour, the gas in the reaction vessel was replaced with nitrogen, and the mixture was stirred at an internal temperature of 150° C. and an internal pressure of 0.1 MPa for 14 hours, thereby obtaining a reaction mixture. The obtained reaction mixture was cooled and filtered using Celite. The obtained solid was washed with 150 parts by weight of toluene. The washing liquid recovered after washing and the filtrate obtained by filtration were combined to obtain a solution of 244.6 parts by weight of 1,1,3-trimethyl-4-aminoindane in toluene. The combined 1,1,3-trimethyl-4-aminoindane had an optical purity of 0.11% ee and a recovery rate of 98.5%.
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palladium-carbon
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catalyst
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palladium-carbon
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catalyst
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Synthesis routes and methods III

Procedure details

Into a reaction vessel were charged 6.00 parts by weight of (3R)-1,1,3-trimethyl-4-aminoindane (optical purity of 96.5% ee) and 1.60 parts by weight of 5% palladium-carbon (STD-type, manufactured by N. E. Chemcat Corporation), thereby obtaining a mixture. The reaction vessel was sealed, the gas in the reaction vessel was replaced with nitrogen, and then the mixture was stirred at 150° C. to obtain a reaction mixture. While stirring the obtained reaction mixture, 1.40 parts by weight of cyclohexene was added dropwise thereto over 5 hours. Thereafter, the reaction mixture was cooled and filtered. The obtained solid was washed with 20 parts by weight of 2-propanol. The washing liquid recovered after washing and the filtrate obtained by filtration were combined. The combined mixture was concentrated under reduced pressure to obtain 5.63 parts by weight of 1,1,3-trimethyl-4-aminoindane. The obtained 1,1,3-trimethyl-4-aminoindane had an optical purity of 0.29% ee and a recovery rate of 93.8%.
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palladium-carbon
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